

# A Comparative Guide to the Bioequivalence of Generic Azithromycin Dihydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of generic azithromycin dihydrate formulations, focusing on their bioequivalence to the innovator product. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further research and development.

Azithromycin, an azalide subclass of macrolide antibiotics, is a widely used drug for treating various bacterial infections.[1] The oral bioavailability of azithromycin is approximately 37%, and it exhibits a long terminal elimination half-life of 2 to 4 days.[2][3] For a generic drug to be considered bioequivalent to a reference product, key pharmacokinetic parameters must fall within a specific range.

## **Pharmacokinetic Bioequivalence Studies**

Bioequivalence studies are crucial for ensuring that generic drug formulations perform comparably to the reference-listed drug in terms of rate and extent of absorption. These studies are typically conducted in healthy volunteers under controlled conditions.

Table 1: Comparison of Pharmacokinetic Parameters from Various Bioequivalence Studies of Azithromycin Dihydrate Formulations



| Study<br>Referen<br>ce               | Formula<br>tion   | Dose   | AUC₀-t<br>(ng·h/m<br>L)     | AUC₀-in<br>f<br>(ng·h/m<br>L) | C <sub>max</sub><br>(ng/mL) | T <sub>max</sub> (h) | t1/2 (h)      |
|--------------------------------------|-------------------|--------|-----------------------------|-------------------------------|-----------------------------|----------------------|---------------|
| Santoso<br>et al.[4]                 | Test<br>(Generic) | 500 mg | 4967.49                     | 5871.74                       | 412.14                      | 3.0                  | 51.32         |
| Santoso<br>et al.[4]                 | Referenc<br>e     | 500 mg | 4276.75                     | 5578.12                       | 419.89                      | 2.0                  | 51.23         |
| Chinese<br>Study<br>(Fasting)<br>[5] | Test<br>(Generic) | 250 mg | -                           | -                             | -                           | 2.5                  | -             |
| Chinese<br>Study<br>(Fasting)<br>[5] | Referenc<br>e     | 250 mg | -                           | -                             | -                           | 2.5                  | -             |
| Chinese<br>Study<br>(Fed)[5]         | Test<br>(Generic) | 250 mg | -                           | -                             | -                           | -                    | -             |
| Chinese<br>Study<br>(Fed)[5]         | Referenc<br>e     | 250 mg | -                           | -                             | -                           | -                    | -             |
| Healthy Volunteer s Study[6]         | Test<br>(Generic) | 250 mg | Within<br>80-125%<br>of Ref | -                             | Within<br>80-125%<br>of Ref | -                    | -             |
| Healthy Volunteer s Study[6]         | Referenc<br>e     | 250 mg | -                           | -                             | -                           | -                    | -             |
| Taiwanes<br>e                        | Referenc<br>e     | 500 mg | 4042±13<br>44               | 4401±14<br>68                 | 498±196                     | 2.5                  | 84.2±25.<br>8 |







**Populatio** 

n

Study[7]

AUC<sub>0</sub>–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC<sub>0</sub>–inf: Area under the plasma concentration-time curve from time zero to infinity. C<sub>max</sub>: Maximum plasma concentration. T<sub>max</sub>: Time to reach maximum plasma concentration, t<sub>1</sub>/<sub>2</sub>: Elimination half-life.

For a generic formulation to be deemed bioequivalent, the 90% confidence intervals (CI) for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[1][6] In one study, the 90% CIs for the geometric mean ratios of a test to a reference azithromycin 500 mg tablet were 101.56% (86.61–119.08%) for AUCt and 97.78% (84.50–113.16%) for Cmax, confirming bioequivalence.[1][4]

## **Experimental Protocols**

A typical bioequivalence study for azithromycin dihydrate follows a randomized, crossover design.

- Subject Selection: Healthy adult male and non-pregnant, non-lactating female subjects are recruited for the study.[8]
- Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is commonly employed.[6][9] Due to the long half-life of azithromycin, a washout period of at least 14 to 21 days is necessary between the two periods.[8][10] Studies may be conducted under fasting or fed conditions as per regulatory requirements.[5][11]
- Dosing and Administration: Subjects receive a single oral dose of either the test or reference azithromycin formulation.
- Blood Sampling: Blood samples are collected at predetermined time points, typically up to 72
  or 120 hours post-dose, to adequately characterize the plasma concentration profile of
  azithromycin.[4][6][8]



- Bioanalytical Method: The concentration of azithromycin in plasma samples is determined
  using a validated high-performance liquid chromatography-tandem mass spectrometry (LCMS/MS) method.[4][9] The method should be sensitive enough to detect low concentrations
  of the drug.[8]
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2).
- Statistical Analysis: Statistical analysis is performed to compare the pharmacokinetic parameters of the test and reference products and to calculate the 90% confidence intervals for the geometric mean ratios of AUC and Cmax.

In vitro dissolution studies are a cheaper alternative to in vivo bioequivalence studies and can correlate well with in vivo performance.[12]

- Apparatus: USP Dissolution Apparatus 2 (Paddle type) is commonly used.[12]
- Dissolution Medium: The choice of dissolution medium is critical. Commonly used media include 0.1 N HCl and phosphate buffer at pH 6.0.[12][13] For azithromycin tablets, the FDA recommends using 900 mL of pH 6.0 phosphate buffer.[14]
- Test Conditions: The paddle speed is typically set at 50 or 75 rpm.[12][14]
- Sampling: Aliquots of the dissolution medium are withdrawn at specific time points (e.g., 5, 10, 20, 30, 45, 60 minutes) and analyzed for azithromycin content.
- Analytical Method: The concentration of dissolved azithromycin is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
- Data Analysis: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.

Table 2: Dissolution Profile Comparison of Generic Azithromycin Formulations



| Study Reference     | Formulation       | Dissolution<br>Medium     | % Dissolved at 45 min |
|---------------------|-------------------|---------------------------|-----------------------|
| Nigerian Study[13]  | Generic (AZI-E)   | Phosphate Buffer (pH 6.0) | >75%                  |
| Nigerian Study[13]  | Innovator (AZI-Z) | Phosphate Buffer (pH 6.0) | >75%                  |
| Ethiopian Study[15] | Generic A         | 0.1 N HCI                 | 87%                   |
| Ethiopian Study[15] | Generic B         | 0.1 N HCI                 | 92%                   |
| Ethiopian Study[15] | Reference D       | 0.1 N HCl                 | 97.4%                 |

The United States Pharmacopeia (USP) specifies that for azithromycin tablets, at least 75% of the drug should dissolve within 45 minutes in the specified medium.[13]

## **Visualizing Bioequivalence Study Processes**

To better understand the workflow and decision-making process in bioequivalence studies, the following diagrams are provided.



Click to download full resolution via product page

Workflow of a typical bioequivalence study.





Click to download full resolution via product page

Logical flow of bioequivalence acceptance criteria.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Thieme E-Journals Arzneimittelforschung / Abstract [thieme-connect.com]
- 2. The pharmacokinetics of azithromycin in human serum and tissues PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical pharmacokinetics of azithromycin] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence study of two azithromycin formulations in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Bioequivalence of Two Formulations of Azithromycin Tablets: A Randomized, Single-Dose, Three-Period, Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Bioequivalence of 2 Azithromycin Tablet Formulations: A Randomized, Open-Label, 2-Stage Crossover Study in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. extranet.who.int [extranet.who.int]
- 9. impactfactor.org [impactfactor.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. pharmadesk.com [pharmadesk.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ijsr.net [ijsr.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Generic Azithromycin Dihydrate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000652#bioequivalence-studies-of-generic-azithromycin-dihydrate-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com